molecular formula C20H19ClN4O5S2 B2642502 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide CAS No. 894945-56-3

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

Cat. No. B2642502
CAS RN: 894945-56-3
M. Wt: 494.97
InChI Key: IWVUSRAWZZMFAA-UHFFFAOYSA-N
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Description

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN4O5S2 and its molecular weight is 494.97. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activities

Synthesis and Characterization

Research on compounds with a sulfamido moiety, such as amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide, has demonstrated significant antibacterial and antifungal activities. These compounds, derived through facile condensation reactions, show promise in the development of new antimicrobial agents (Nunna et al., 2014).

Crystal Structure and Biological Activity

The crystal structure analysis of compounds like dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II) sheds light on their potential biological activities. This particular study not only explores the structural aspects but also hints at the antimicrobial capabilities of such compounds, underscoring the role of pyrimidinyl sulfonamide derivatives in developing new antibacterial solutions (Obaleye et al., 2008).

Serotonin Receptor Antagonism

Serotonin 5-HT6 Receptor Antagonists

Compounds like 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have been prepared and evaluated for their affinity towards the 5-HT6 receptor, showing potent inhibitory effects. This research indicates the therapeutic potential of phenylsulfonyl pyrimidine derivatives in treating conditions related to serotonin receptor dysregulation (Ivachtchenko et al., 2010).

Imaging and Diagnostic Applications

Radiosynthesis for PET Imaging

Studies on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, highlight their utility in developing selective radioligands for imaging the translocator protein (18 kDa) with PET. This research demonstrates the compound's potential in facilitating the diagnosis and monitoring of neuroinflammation and related disorders (Dollé et al., 2008).

Antifolate Inhibitors

Inhibitors of Dihydrofolate Reductase (DHFR)

Novel 2,4-diamino-5-substituted-pyrrolo[2,3-d]pyrimidines have been synthesized as classical and nonclassical antifolate inhibitors of DHFR, showcasing their potential as antitumor agents. This area of research is crucial for developing new chemotherapy drugs with better efficacy and reduced side effects (Gangjee et al., 1995).

properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O5S2/c1-29-15-9-16(30-2)14(8-13(15)21)24-18(26)11-31-20-23-10-17(19(22)25-20)32(27,28)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVUSRAWZZMFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

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